molecular formula C20H19N3O8S B15038234 2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate

2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate

Cat. No.: B15038234
M. Wt: 461.4 g/mol
InChI Key: GWKPPSJTEQRNQM-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate is a complex organic compound with a molecular formula of C20H20N2O8S This compound is characterized by the presence of an ethoxy group, a morpholinylcarbonothioyl group, and a dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.

    Introduction of the Morpholinylcarbonothioyl Group: This step involves the reaction of morpholine with carbon disulfide in the presence of a base to form the morpholinylcarbonothioyl group.

    Attachment of the Dinitrobenzoate Moiety: The final step involves the esterification of 3,5-dinitrobenzoic acid with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under mild heating conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its dinitrobenzoate moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties.

Properties

Molecular Formula

C20H19N3O8S

Molecular Weight

461.4 g/mol

IUPAC Name

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C20H19N3O8S/c1-2-30-18-11-13(19(32)21-5-7-29-8-6-21)3-4-17(18)31-20(24)14-9-15(22(25)26)12-16(10-14)23(27)28/h3-4,9-12H,2,5-8H2,1H3

InChI Key

GWKPPSJTEQRNQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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